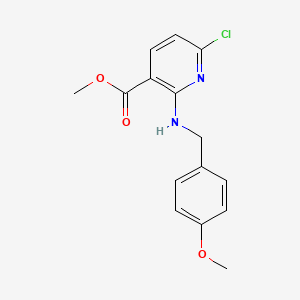

Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate

Descripción general

Descripción

Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate is a chemical compound with the molecular formula C15H15ClN2O3 and a molecular weight of 306.74 g/mol . It is a derivative of nicotinic acid and contains a chloro group, a methoxybenzyl group, and an amino group attached to the nicotinate structure. This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate typically involves the following steps:

Starting Materials: The synthesis begins with nicotinic acid as the core structure.

Amination: The amino group is introduced via nucleophilic substitution reactions, often using amines like 4-methoxybenzylamine.

Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products Formed

Oxidation: Oxidized derivatives of the nicotinate structure.

Reduction: Reduced amine derivatives.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 6-chloro-4-((4-methoxybenzyl)amino)nicotinate

- Methyl 6-chloro-2-((4-methoxyphenyl)amino)nicotinate

- Methyl 6-chloro-2-((4-methoxybenzyl)amino)pyridine

Uniqueness

Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate is unique due to its specific substitution pattern on the nicotinate structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and development in various scientific fields.

Actividad Biológica

Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate is a chemical compound belonging to the class of nicotinic acid derivatives. This compound has garnered attention due to its potential biological activities, including enzyme inhibition and effects on various cellular pathways. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C15H16ClN2O3

- CAS Number: 1356353-33-7

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes. For instance, it has been shown to inhibit certain kinases involved in cancer cell proliferation. The compound's structural features allow it to interact effectively with active sites of target enzymes, leading to reduced enzymatic activity.

Table 1: Enzyme Inhibition Potency

Anticancer Activity

This compound has shown promising results in preclinical studies as an anticancer agent. It was found to induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways.

Case Study:

In a study involving human breast cancer cells (MCF-7), treatment with the compound at concentrations ranging from 10 µM to 50 µM resulted in a dose-dependent reduction in cell viability, with an observed IC50 of approximately 25 µM. Mechanistic studies revealed that the compound activates caspase-3 and increases the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Receptor Interaction: The compound may bind to nicotinic acetylcholine receptors, modulating neurotransmitter release and influencing neuronal signaling.

- Signal Transduction Pathways: It affects key signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.

- Gene Expression Modulation: The compound has been shown to alter the expression of genes involved in apoptosis and cell cycle regulation.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with a moderate half-life, suggesting potential for therapeutic use. Its bioavailability was assessed in rodent models, showing approximately 30% after oral administration.

Propiedades

IUPAC Name |

methyl 6-chloro-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3/c1-20-11-5-3-10(4-6-11)9-17-14-12(15(19)21-2)7-8-13(16)18-14/h3-8H,9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDAMCLWORVRJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C(C=CC(=N2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.